N-Benzyl-2-chloropyridin-4-amine
Overview
Description
N-Benzyl-2-chloropyridin-4-amine is an organic compound with the molecular formula C12H11ClN2 It is a derivative of pyridine, characterized by the presence of a benzyl group attached to the nitrogen atom and a chlorine atom at the 2-position of the pyridine ring
Mechanism of Action
Target of Action
It is often used in pharmaceutical testing , suggesting that it may interact with various biological targets
Biochemical Pathways
Given its use in pharmaceutical testing , it may influence a variety of pathways depending on the context of its application
Result of Action
As a compound used in pharmaceutical testing , it likely has diverse effects depending on the specific context of its use. More detailed information would require further scientific investigation.
Biochemical Analysis
Biochemical Properties
N-Benzyl-2-chloropyridin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with deubiquitinating enzymes such as USP1 (ubiquitin-specific protease 1) and its associated factor UAF1 (USP1-associated factor 1). These interactions are crucial in regulating the DNA damage response and have implications in cancer research . The compound’s ability to inhibit the deubiquitinating activity of USP1/UAF1 suggests its potential as a therapeutic agent in targeting cancer cells.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of USP1/UAF1 by this compound leads to increased levels of monoubiquitinated PCNA (Ub-PCNA) and decreased cell survival in non-small cell lung cancer cells . These effects highlight the compound’s potential in altering cellular dynamics and its relevance in cancer therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the USP1/UAF1 complex, inhibiting its deubiquitinating activity. This inhibition results in the accumulation of ubiquitinated proteins, which can affect various cellular processes, including DNA repair and cell cycle regulation . The changes in gene expression induced by this compound further contribute to its impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of USP1/UAF1 activity, resulting in long-term alterations in cellular processes . These findings underscore the importance of considering temporal factors when evaluating the compound’s biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit USP1/UAF1 activity without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including adverse impacts on cellular function and overall health . These dosage-dependent effects highlight the need for careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s interactions with deubiquitinating enzymes like USP1/UAF1 suggest its role in the ubiquitin-proteasome pathway, which is critical for protein degradation and cellular homeostasis . Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biochemical activity. Studies have shown that this compound can be efficiently transported into cells, where it exerts its inhibitory effects on USP1/UAF1 . The compound’s distribution within tissues further determines its therapeutic potential and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For instance, this compound has been observed to localize in the nucleus, where it interacts with the USP1/UAF1 complex and influences DNA repair processes . This subcellular localization is vital for understanding the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-2-chloropyridin-4-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloropyridine with benzylamine under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the substitution process.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of benzylamine is coupled with 2-chloropyridine in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-chloropyridin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, or other bases in solvents like ethanol or methanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Piperidine derivatives.
Scientific Research Applications
N-Benzyl-2-chloropyridin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Lacks the benzyl group, making it less versatile in certain applications.
N-Benzylpyridin-4-amine: Similar structure but without the chlorine atom, affecting its reactivity and binding properties.
Uniqueness
N-Benzyl-2-chloropyridin-4-amine is unique due to the presence of both the benzyl group and the chlorine atom, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-benzyl-2-chloropyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAFBUMRGGATMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201276525 | |
Record name | 2-Chloro-N-(phenylmethyl)-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201276525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209457-83-9 | |
Record name | 2-Chloro-N-(phenylmethyl)-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1209457-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(phenylmethyl)-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201276525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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